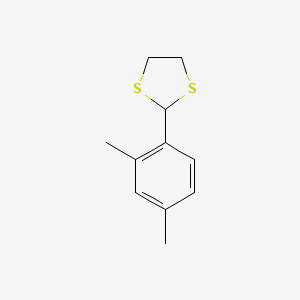
1,3-Dithiolane, 2-(2,4-xylyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolane, 2-(2,4-xylyl)- is an organosulfur compound that belongs to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms The 2-(2,4-xylyl) substitution indicates the presence of a 2,4-dimethylphenyl group attached to the second carbon of the dithiolane ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . For the specific synthesis of 1,3-Dithiolane, 2-(2,4-xylyl)-, the starting material would be 2,4-dimethylbenzaldehyde. The reaction typically involves the following steps:
Formation of the Thioacetal: The aldehyde (2,4-dimethylbenzaldehyde) reacts with 1,2-ethanedithiol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the thioacetal.
Cyclization: The thioacetal undergoes cyclization to form the 1,3-dithiolane ring.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as perchloric acid adsorbed on silica gel have been found to be highly efficient and reusable for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature .
化学反应分析
Types of Reactions
1,3-Dithiolane, 2-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: Oxidation of 1,3-dithiolanes can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert 1,3-dithiolanes back to the parent carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butyllithium, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent carbonyl compounds.
Substitution: Organolithium intermediates, various substituted products.
科学研究应用
1,3-Dithiolane, 2-(2,4-xylyl)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1,3-Dithiolane, 2-(2,4-xylyl)- involves its ability to form stable complexes with various molecular targets. The sulfur atoms in the dithiolane ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which may contribute to its biological activity .
相似化合物的比较
Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms adjacent to each other.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane with similar chemical properties.
Uniqueness
1,3-Dithiolane, 2-(2,4-xylyl)- is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and stability, making it distinct from other 1,3-dithiolanes and related compounds .
属性
CAS 编号 |
83521-73-7 |
|---|---|
分子式 |
C11H14S2 |
分子量 |
210.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14S2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI 键 |
TYVFJOFGAWUPTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2SCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



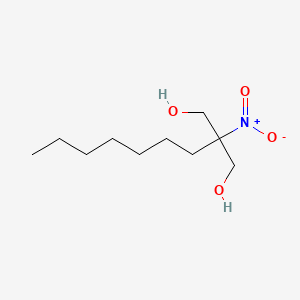
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
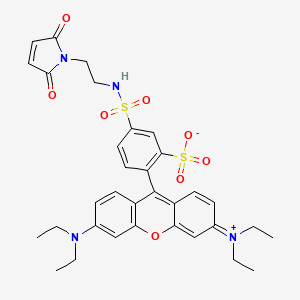
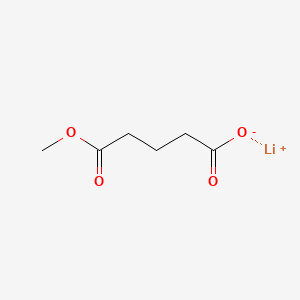
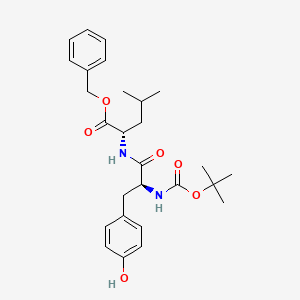
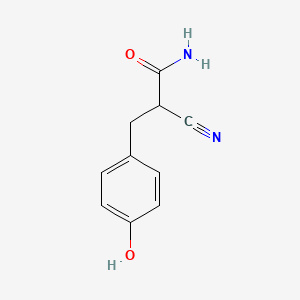
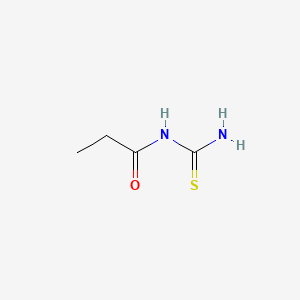
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
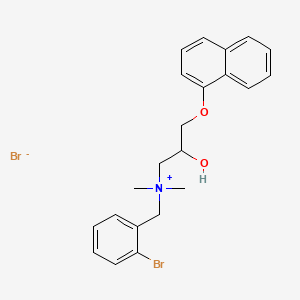
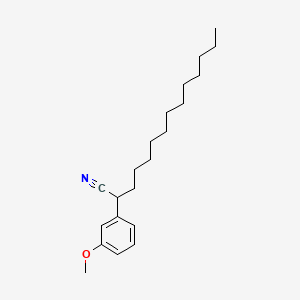

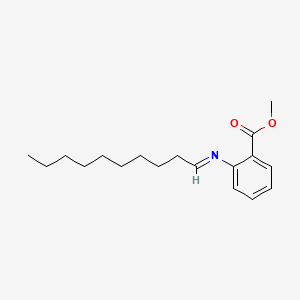
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
